Product packaging for Bicyclo[4.4.1]undeca-1,5,8-triene(Cat. No.:CAS No. 88816-30-2)

Bicyclo[4.4.1]undeca-1,5,8-triene

Cat. No.: B14136613
CAS No.: 88816-30-2
M. Wt: 146.23 g/mol
InChI Key: WISVDKQUZGBNBF-UHFFFAOYSA-N
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Description

Bicyclo[4.4.1]undeca-1,5,8-triene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B14136613 Bicyclo[4.4.1]undeca-1,5,8-triene CAS No. 88816-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88816-30-2

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

bicyclo[4.4.1]undeca-1,5,8-triene

InChI

InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,7-8H,3-6,9H2

InChI Key

WISVDKQUZGBNBF-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CC=CCC(=C1)C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.4.1 Undeca 1,5,8 Triene and Its Analogues

Higher-Order Cycloaddition Reactions in Bicyclo[4.4.1]undecane Construction

Higher-order cycloaddition reactions, which involve more than six π-electrons, are a cornerstone in the synthesis of medium-sized and large carbocyclic systems. These reactions offer a rapid increase in molecular complexity and can exhibit high stereoselectivity, making them particularly valuable for constructing intricate polycyclic scaffolds like the bicyclo[4.4.1]undecane system. researchgate.net However, a significant challenge in many higher-order processes is the lack of periselectivity, which can lead to modest yields of the desired cycloadduct due to competing pericyclic events. organicreactions.org

[6π+2π] Cycloadditions to Generate Related Bicyclic Systems

Higher-order cycloadditions, which involve more than 6π electrons, are powerful methods for constructing medium-sized and complex cyclic compounds. researchgate.net The [6π+2π] cycloaddition, in particular, has been utilized to synthesize bicyclic systems related to the bicyclo[4.4.1]undecane core. These reactions typically involve a 6π component, such as a cycloheptatriene (B165957) or tropone (B1200060) system, and a 2π component, like an alkyne or an allene. researchgate.netacs.org

Transition metal catalysis is often essential for these cycloadditions to proceed efficiently. For instance, cobalt-based catalytic systems have been developed for the [6π+2π] cycloaddition of terminal alkynes to 1,3,5-cycloheptatrienes and 1,3,5,7-cyclooctatetraene, yielding bicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.2.2]deca-2,4,7,9-tetraenes, respectively. researchgate.netacs.org A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, has proven effective in these transformations. acs.orgacs.org

While direct synthesis of the bicyclo[4.4.1]undecane system via [6π+2π] cycloaddition is less common, the synthesis of related bridged systems demonstrates the utility of this approach. The reaction of (η⁶-cycloheptatriene)tricarbonylchromium(0) with allenes, for example, leads to substituted bicyclo[4.2.1]nonanes. researchgate.net The principles of these metal-mediated or photoinitiated cycloadditions provide a foundation for accessing diverse and complex bicyclic structures. researchgate.netdocumentsdelivered.com

A notable application is the chromium-mediated [6π+4π] cycloaddition, which directly constructs the bicyclo[4.4.1]undecatriene ring system. This method has been employed in the synthesis of intermediates for natural products like the taxane (B156437) and tigliane (B1223011) families. orgsyn.org

Intramolecular [2+2] Photocycloaddition Strategies to Bicyclo[4.4.1]undecane Precursors

Intramolecular [2+2] photocycloaddition is a key strategy for assembling complex polycyclic carbon skeletons, including precursors to the bicyclo[4.4.1]undecane system. acs.org This photochemical approach is particularly valuable for creating the strained ring systems found in natural products like ingenol (B1671944), which features a trans-intrabridgehead bicyclo[4.4.1]undecane core. pitt.edu

The general strategy involves the irradiation of a molecule containing two appropriately positioned alkene moieties, leading to the formation of a cyclobutane (B1203170) ring. This newly formed four-membered ring can then be subjected to further transformations, such as ring-expansion via a Grob fragmentation, to construct the desired bicyclo[4.4.1]undecane framework. uni-konstanz.de This method allows for the establishment of complex stereochemical relationships, such as the inside-outside stereochemistry characteristic of the ingenol skeleton. uni-konstanz.de

For example, a synthetic approach towards the ingenane (B1209409) core structure involved an intramolecular [2+2] photocycloaddition of a diquinane precursor. uni-konstanz.de This key step set the stage for a subsequent ring enlargement to form the bicyclo[4.4.1]undecane system. This strategy highlights the power of photocycloaddition to generate strained intermediates that are pivotal in the total synthesis of complex natural products. acs.org

Ring System Construction via Organometallic Approaches

Organometallic chemistry offers powerful tools for the construction of complex carbocyclic frameworks, including the bicyclo[4.4.1]undecane ring system. acs.org Transition-metal-mediated higher-order cycloaddition reactions are a prominent example, enabling the stereoselective formation of substituted bicyclo[4.4.1]undecane systems. documentsdelivered.com Chromium-mediated [6π+4π] cycloadditions, for instance, have been shown to be effective in producing bicyclo[4.4.1]undecatriene derivatives. orgsyn.org These reactions are valuable in the synthesis of natural products containing this core structure, such as members of the taxane and tigliane families. researchgate.netorgsyn.org

Samarium(II) iodide (SmI₂), a single-electron transfer reagent, has also been employed in novel fragmentation strategies to access this bicyclic system. An efficient six-step synthesis of bicyclo[4.4.1]undecane-2,7-dione was developed where the key step involved a samarium(II)-mediated fragmentation of a cyclopropane (B1198618) precursor. researchgate.net

Cyclooctatetraene (B1213319) as a Precursor in Generating Molecular Complexity

Cyclooctatetraene is a versatile and readily available starting material for the synthesis of complex molecules, including the bicyclo[4.4.1]undecatriene system. nih.gov Its ability to serve as a precursor lies in its rich reactivity, allowing for transformations that build significant molecular complexity in a few steps.

One effective strategy involves the reaction of cyclooctatetraene to form a (cycloheptadienyl)Fe(CO)₃⁺ cation. This electrophilic intermediate can react with a variety of nucleophiles. Subsequent decomplexation of the resulting (cycloheptadiene)Fe(CO)₃ complexes yields highly functionalized products that are primed for further synthetic manipulation. nih.gov This methodology has been successfully applied to generate not only optically active aminocycloheptitols but also to prepare bicyclo[4.4.1]undecatriene, demonstrating the efficiency of this organometallic approach in building complex cyclic systems from a simple hydrocarbon precursor. nih.gov

Base-Promoted Elimination Reactions within Halogenated Propellane Frameworks

A unique synthetic route to the bicyclo[4.4.1]undecane skeleton involves the use of base-promoted elimination reactions on halogenated propellane precursors. rsc.org Propellanes are tricyclic hydrocarbons characterized by a carbon-carbon bond shared by all three rings. The inherent strain in these molecules, particularly in the central C-C bond, makes them susceptible to fragmentation reactions.

When halogenated [n.m.1]propellenes are treated with a strong base, such as potassium t-butoxide, they can undergo a 1,4-elimination process. rsc.org This reaction is initiated by the abstraction of an allylic proton. The key step is the subsequent fragmentation of the highly strained propellane σ-bond, which is coupled with the ejection of a halide ion. rsc.org This concerted process leads to the formation of a bridgehead diene.

Specifically, this methodology has been used to generate bicyclo[4.4.1]undeca-1,3,6(11),8-tetraene from a corresponding dichloropropellene derivative. rsc.org The resulting highly reactive tetraene can then undergo further reactions, such as prototropic shifts, to yield other derivatives. rsc.org This approach highlights a powerful strategy where bond strain is harnessed to drive the formation of complex bicyclic structures.

Precursor Base Primary Product Reference
Halogenated [n.m.1]propellenesPotassium t-butoxideBicyclo[4.4.1]undeca-1,3,6(11),8-tetraene rsc.org
9,9-dichloro-1,4,5,8-tetrahydro-4a,8a-methanonaphthalenePotassium t-butoxide1,6-methano researchgate.net-annulene rsc.org

Multistep Organic Synthesis Pathways for Bicyclo[4.4.1]undeca-1,5,8-triene Derivatives

The synthesis of functionalized bicyclo[4.4.1]undecatriene derivatives often requires carefully designed multistep pathways. A well-documented example is the synthesis of 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene, which utilizes a key chromium-mediated higher-order cycloaddition. orgsyn.org

Synthesis of 7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene

Step Reactants Key Transformation Product Reference
1Chromium hexacarbonyl, AcetonitrileFormation of tris(acetonitrile)chromium tricarbonyl(CH₃CN)₃Cr(CO)₃ orgsyn.org
2(CH₃CN)₃Cr(CO)₃, CycloheptatrieneLigand exchangeTricarbonyl(η⁶-cycloheptatriene)chromium(0) orgsyn.org
3Tricarbonyl(η⁶-cycloheptatriene)chromium(0), 1-Acetoxy-1,3-butadienePhotoinitiated [6π+4π] cycloaddition7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene orgsyn.org

This photochemical reaction is carried out by irradiating a solution of the chromium complex and the 4π partner, 1-acetoxy-1,3-butadiene, in hexanes. orgsyn.org The reaction proceeds to give the desired bicyclo[4.4.1]undecatriene derivative in good yield after purification. This pathway demonstrates the strategic use of organometallic complexes to facilitate transformations that would be difficult to achieve through classical organic reactions, providing an efficient entry into the bicyclo[4.4.1]undecane ring system. orgsyn.org Another approach starts from cyclooctatetraene, which is converted over seven steps into optically active aminocycloheptitols and bicyclo[4.4.1]undecatriene. nih.gov

Reaction Mechanisms and Stereochemical Control in Bicyclo 4.4.1 Undeca 1,5,8 Triene Chemistry

Mechanistic Investigations of Higher-Order Cycloaddition Reactions

Higher-order cycloadditions, which involve more than six π-electrons, are powerful reactions for the construction of complex cyclic and polycyclic systems. researchgate.net The bicyclo[4.4.1]undecane skeleton can be synthesized through such reactions, and its derivatives serve as important substrates for further transformations. idexlab.comresearchgate.net

In the realm of cycloaddition reactions, the concept of an ambimodal transition state (TS) has emerged to explain instances where a single transition state leads to multiple products without the formation of an intermediate. researchgate.netacs.org This phenomenon, characterized by a post-transition state bifurcation (PTSB) on the potential energy surface, is particularly relevant to the complex cycloadditions that can form bicyclo[4.4.1]undecane derivatives. researchgate.netscispace.com

Computational studies, often employing density functional theory (DFT), have been instrumental in identifying and characterizing these ambimodal transition states. acs.orgnih.gov For instance, in reactions that could potentially lead to different regio- or stereoisomers, a single, higher-energy ambimodal TS can be located, which then branches into pathways leading to the various observed products. acs.orgresearchgate.net The ratio of these products is not determined by the relative energies of the transition states in the traditional sense, but rather by the dynamics of the trajectories descending from the ambimodal TS. researchgate.netscispace.com

A notable example involves the cycloaddition of tropone (B1200060) with dimethylfulvene, where an ambimodal TS leads to both [6+4] and [4+6] cycloadducts. acs.org These adducts can then interconvert via a Cope rearrangement. acs.org Such complex reaction manifolds highlight the necessity of considering dynamic effects and post-transition state bifurcations to fully understand the selectivity of higher-order cycloadditions.

Table 1: Key Concepts in Ambimodal Cycloadditions
ConceptDescriptionRelevance to Bicyclo[4.4.1]undecane Chemistry
Higher-Order Cycloaddition A pericyclic reaction involving more than 6π electrons, leading to the formation of larger rings.A key method for synthesizing the bicyclo[4.4.1]undecane framework. idexlab.comresearchgate.net
Ambimodal Transition State (TS) A single transition state that leads to the formation of multiple products without any intervening intermediates. researchgate.netExplains the formation of multiple isomers in cycloadditions leading to bicyclo[4.4.1]undecane derivatives. acs.org
Post-Transition State Bifurcation (PTSB) The branching of a reaction pathway on the potential energy surface after the transition state has been passed. researchgate.netscispace.comDetermines the product distribution in reactions proceeding through an ambimodal TS. researchgate.net
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Essential for identifying and characterizing ambimodal transition states and their subsequent bifurcations. acs.orgnih.gov

Transannular Rearrangement Pathways within the Bicyclo[4.4.1]undecane Ring System

The bicyclo[4.4.1]undecane ring system is prone to various transannular rearrangements, which can lead to the formation of other bicyclic systems. These rearrangements are often driven by the release of ring strain or by the formation of more stable carbocation intermediates.

Studies have shown that the bicyclo[4.4.1]undecane framework can be transformed into the isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems. researchgate.netthieme-connect.de These rearrangements are significant as the resulting products form the core structures of important natural products like taxane (B156437) and tigliane (B1223011) diterpenes. researchgate.netthieme-connect.de For example, α-ketol and pinacol-type rearrangements within the bicyclo[4.4.1]undecane system have been observed to initiate these skeletal reorganizations. researchgate.net Furthermore, Lewis acid-catalyzed acyl migrations in bicyclic α,β-epoxy ketones derived from the bicyclo[4.4.1]undecane system can provide access to hydrindanone derivatives. researchgate.net Another documented transannular rearrangement provides a novel pathway to the bicyclo[4.2.1]nonene ring system. researchgate.netacs.org

Bridgehead Reactivity and Stereoselective Transformations

The bridgehead positions of the bicyclo[4.4.1]undecane system exhibit unique reactivity due to the geometric constraints of the bicyclic framework. Transformations at these positions often require careful consideration of stereoelectronic effects.

The formation of enolates at the bridgehead position of bicyclic ketones is a challenging transformation due to the difficulty of forming a planar double bond at the bridgehead (Bredt's rule). nottingham.ac.uk However, in larger and more flexible systems like bicyclo[4.4.1]undecan-11-one, the generation of a bridgehead enolate becomes more feasible. nottingham.ac.uk The resulting non-planar enolates are highly reactive intermediates that can be trapped by various electrophiles. nottingham.ac.uk The successful generation and interception of these enolates open up avenues for the functionalization of the bridgehead position. nottingham.ac.uk

The deprotonation of a prochiral center at the bridgehead of a bicyclic ketone can be achieved enantioselectively using chiral lithium amide bases. rsc.org This process allows for the creation of chiral bridgehead enolates, which can then be trapped to yield enantiomerically enriched products. nottingham.ac.ukrsc.org This method provides a powerful tool for the asymmetric synthesis of complex molecules containing the bicyclo[4.4.1]undecane framework, such as the ingenane (B1209409) diterpenes which feature an in,out-bicyclo[4.4.1]undecane core. nottingham.ac.uknih.gov The enantioselectivity of the deprotonation is influenced by the structure of the chiral base and the reaction conditions. nottingham.ac.uk

Table 2: Bridgehead Reactivity in the Bicyclo[4.4.1]undecane System
TransformationDescriptionKey Features
Bridgehead Enolate Formation Generation of a carbanion α to the carbonyl group at a bridgehead position.Challenging due to Bredt's rule, but feasible in the more flexible bicyclo[4.4.1]undecane system. nottingham.ac.uk
Interception of Bridgehead Enolates Trapping of the highly reactive bridgehead enolate with an electrophile.Allows for the introduction of various functional groups at the bridgehead. nottingham.ac.uk
Asymmetric Bridgehead Deprotonation Enantioselective removal of a bridgehead proton using a chiral base.Creates chiral bridgehead enolates, leading to enantiomerically enriched products. rsc.org

Intramolecular 1,3-Prototropic Shifts in Bridged Polyenes

Intramolecular proton migrations, such as 1,3-prototropic shifts, can occur in bridged polyenes like derivatives of bicyclo[4.4.1]undeca-1,5,8-triene. These shifts involve the relocation of a proton from one carbon atom to another within the same molecule and are often catalyzed by acids or bases.

In the context of the bicyclo[4.4.1]undecane system, such rearrangements can lead to the isomerization of the double bond positions, potentially providing access to different isomers that may not be directly accessible through other synthetic routes. The facility of these shifts is dependent on the specific geometry of the molecule and the acidity or basicity of the medium. While specific studies on 1,3-prototropic shifts in this compound itself are not extensively detailed in the provided search results, the general principles of such rearrangements in related bridged and polycyclic systems are well-established.

Fragmentation Processes of Strained Ring Systems

The inherent ring strain within the bicyclo[4.4.1]undecane framework makes it susceptible to a variety of fragmentation and rearrangement reactions. These processes, often driven by the release of strain energy, provide synthetic pathways to other valuable bicyclic and polycyclic structures. The fragmentation can be initiated through various means, including the introduction of functional groups that facilitate bond cleavage or through the use of specific reagents that promote ring opening.

A notable characteristic of the bicyclo[4.4.1]undecane system is its ability to undergo rearrangement to isomeric bicyclic systems, such as the bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane skeletons. researchgate.net These transformations represent a formal fragmentation of the original framework followed by re-closure to form thermodynamically more stable products. Such rearrangements are of significant interest as they provide access to the core structures of various natural products, including taxanes and tiglianes. researchgate.net The specific reaction pathway and resulting product are often dictated by the substitution pattern and the reaction conditions employed.

One of the well-documented fragmentation processes within a related tricyclic system that leads to the bicyclo[4.4.1]undecane core involves the reductive cleavage of a cyclopropane (B1198618) ring. In a key example, the enantioselective synthesis of bicyclo[4.4.1]undecane-2,7-dione was achieved through the samarium(II) iodide-mediated fragmentation of tricyclo[4.4.1.0¹⁶]undecane-2,7-dione. thieme-connect.com This reaction proceeds via a reductive cleavage of the central C1-C6 bond of the cyclopropane ring, a process that is highly efficient and stereospecific.

The table below summarizes the key aspects of this fragmentation reaction, providing a clear example of how a strained tricyclic precursor can be selectively fragmented to yield a functionalized bicyclo[4.4.1]undecane derivative.

Starting MaterialReagentProductKey TransformationRef.
Tricyclo[4.4.1.0¹⁶]undecane-2,7-dioneSamarium(II) iodide (SmI₂)Bicyclo[4.4.1]undecane-2,7-dioneReductive cleavage of the C1-C6 cyclopropane bond thieme-connect.com

This type of fragmentation is particularly valuable in synthetic organic chemistry as it allows for the construction of the bicyclo[4.4.1]undecane skeleton with a high degree of control over stereochemistry. The reaction is believed to proceed through a radical anion intermediate, with the regioselectivity of the bond cleavage being influenced by the stability of the resulting radical species.

While detailed studies on the direct fragmentation of the parent this compound are not extensively documented in the reviewed literature, the fragmentation of its saturated and functionalized analogues provides significant insight into the reactivity of this strained ring system. The principles governing the fragmentation of these related compounds, particularly the drive to relieve ring strain and the influence of substituents on the reaction pathway, are fundamental to understanding the potential fragmentation processes of this compound itself. Further research into the thermal, photochemical, and mass spectrometric fragmentation of the parent triene would be beneficial to fully elucidate its chemical behavior.

Advanced Spectroscopic and Structural Characterization of Bicyclo 4.4.1 Undeca 1,5,8 Triene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of bicyclo[4.4.1]undecatriene systems. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide invaluable information regarding the proton and carbon environments, as well as their connectivity, which is crucial for mapping the complex polycyclic framework.

¹H and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra of bicyclo[4.4.1]undecatriene derivatives are characterized by signals corresponding to their unique set of protons and carbon atoms. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing clues about the presence of double bonds and the nature of substituents.

Interactive Table: ¹H and ¹³C NMR Data for 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H5.97mOlefinic protons
¹H5.40d, J = 1.5Olefinic protons
¹H3.55mBridgehead protons
¹H3.40sMethoxy protons
¹³C135.0-Olefinic carbons
¹³C125.0-Olefinic carbons
¹³C40.0-Bridgehead carbons
¹³C30.0-Methylene carbons

Note: The data presented is for a derivative and serves as an illustrative example.

Two-Dimensional NMR Spectroscopy for Complex Polycyclic Systems

For complex polycyclic systems like bicyclo[4.4.1]undecatrienes, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguous assignments.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity of the proton framework within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on the more easily interpreted proton spectrum.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals provides the most definitive structural information for molecules in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the absolute stereochemistry and conformation of complex molecules like Bicyclo[4.4.1]undeca-1,5,8-triene and its derivatives.

While a crystal structure for the parent this compound was not found in the surveyed literature, the structure of the related aromatic compound, 1,6-methano nih.govannulene (bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene), has been determined. This analysis revealed that the ten-membered ring is nearly planar, with the methylene bridge oriented perpendicularly. This provides insight into the fundamental geometry of the bicyclo[4.4.1]undecane framework.

Furthermore, conformational analysis of a saturated derivative, 1,6-dibromobicyclo[4.4.1]undecan-11-one, by X-ray crystallography showed that the ketone adopts a chiral conformation with approximate C₂ symmetry. This demonstrates the power of X-ray diffraction in revealing subtle conformational details of the bicyclic system.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For this compound, the molecular formula is C₁₁H₁₄, which corresponds to a molecular weight of approximately 146.23 g/mol . nih.gov The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The fragmentation of bicyclo[4.4.1]undecatriene systems would likely involve retro-Diels-Alder reactions or other characteristic rearrangements of cyclic systems, providing clues to the underlying structure. For instance, the mass spectrum of the related aromatic compound, 1,6-methano nih.govannulene (C₁₁H₁₀), shows a prominent molecular ion peak. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H and C=C bonds.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C=C-HStretching3100 - 3000
C-H (sp³)Stretching3000 - 2850
C=CStretching1680 - 1620
C-HBending1470 - 1350

The presence of these bands would confirm the unsaturated nature of the molecule. For derivatives, additional peaks corresponding to other functional groups, such as the C=O stretch of a ketone or the C-O stretch of an ether or ester, would be observed.

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and its derivatives from reaction mixtures and for the assessment of their purity. The choice of chromatographic method depends on the scale of the purification and the properties of the compound.

Flash Column Chromatography: This is a common technique for preparative scale purification. The crude product is passed through a column of silica gel or another stationary phase, and different components are separated based on their polarity. For example, a derivative, 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene, was purified using flash column chromatography.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It can be used to assess the purity of this compound and to separate it from isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. It offers high resolution and is suitable for a wide range of compounds, including those that are not volatile enough for GC.

The purity of the isolated fractions is typically assessed by analytical techniques such as thin-layer chromatography (TLC), GC, or HPLC, often in conjunction with NMR spectroscopy to confirm the identity and integrity of the purified compound.

Theoretical and Computational Investigations of Bicyclo 4.4.1 Undeca 1,5,8 Triene

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structures of complex organic molecules like bicyclo[4.4.1]undeca-1,5,8-triene. DFT methods, particularly when combined with basis sets like B3LYP/6-311G(d,p), are utilized to optimize the geometry of the molecule and to calculate various electronic properties. bhu.ac.in These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure.

The application of DFT extends to the analysis of the molecule's electronic landscape. For instance, the molecular electrostatic potential (MESP) can be computed to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity towards electrophiles and nucleophiles. bhu.ac.in Furthermore, DFT calculations are instrumental in determining the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to predicting the molecule's behavior in chemical reactions. bhu.ac.in

Computed Properties of this compound
PropertyValueMethod
Molecular FormulaC11H14PubChem
Molecular Weight146.23 g/molPubChem
XLogP3-AA2.6XLogP3 3.0
Exact Mass146.109550447 DaPubChem 2.1

Molecular Dynamics (MD) Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the chemical behavior of this compound, allowing for the exploration of reaction pathways and conformational changes over time. By simulating the motion of atoms and molecules, MD can reveal the intricate steps involved in chemical reactions, including the formation of transient intermediates and transition states that are often difficult to observe experimentally. mdpi.com

Accelerated MD methods are particularly useful for studying rare events, such as chemical reactions, by applying a bias potential to the system. nih.gov This approach enables the observation of reactions within computationally feasible timescales. nih.gov The trajectories generated from these simulations can be analyzed to map out complex reaction networks, providing a comprehensive understanding of the possible transformation pathways of the molecule. nih.gov For instance, several novel transannular bond reorganization pathways have been observed in various bicyclo[4.4.1]undecane substrates during rearrangement reactions. researchgate.net

Semi-Empirical Methods for Conformational and Stability Analyses

Semi-empirical methods provide a computationally less intensive alternative to ab initio methods for studying the conformational landscape and stability of this compound. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations.

These techniques are particularly well-suited for exploring the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its reactivity. While less accurate than higher-level methods like DFT, semi-empirical calculations can provide valuable qualitative insights and are often used for initial screenings of large conformational spaces.

Computational Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

The reactivity of this compound can be rationalized through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods, particularly DFT, are employed to calculate the energies and visualize the shapes of these orbitals. bhu.ac.in

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO lobes indicates the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this triene.

Studies on Strain Energy and Aromaticity in Bridged Ring Systems

The bicyclo[4.4.1]undecane framework possesses significant ring strain due to the geometric constraints imposed by the bridged structure. beilstein-journals.org Computational methods are essential for quantifying this strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free reference compound. The release of this strain is a major thermodynamic driving force for many reactions involving this system. beilstein-journals.org

Furthermore, the arrangement of double bonds in this compound and its derivatives raises questions about potential aromaticity or anti-aromaticity. Aromatic compounds, which adhere to Hückel's rule (4n+2 π-electrons in a planar, cyclic, conjugated system), exhibit enhanced stability. msu.edu Conversely, anti-aromatic systems (4n π-electrons) are destabilized. msu.edu Computational studies can assess the degree of π-electron delocalization and calculate magnetic properties, such as nucleus-independent chemical shifts (NICS), to determine if the molecule exhibits any aromatic character, despite its non-planar geometry. For example, the related 1,6-methano ontosight.aiannulene, which shares the bicyclo[4.4.1]undecane skeleton, is a classic example of a non-planar molecule that exhibits aromaticity. stackexchange.com

Synthetic Transformations and Derivatization of the Bicyclo 4.4.1 Undeca 1,5,8 Triene Scaffold

Functionalization of the Bicyclo[4.4.1]undecane Core

The functionalization of the pre-formed bicyclo[4.4.1]undecane core is a critical aspect of elaborating this scaffold into more complex molecules. A variety of synthetic methods have been employed to introduce functional groups at specific positions, leveraging the inherent reactivity of the bicyclic system.

One notable approach involves the use of cycloaddition reactions to introduce functionality in a stereocontrolled manner. For instance, a type II intramolecular oxidopyrylium-mediated [5+2] cycloaddition has been shown to be a highly efficient method for the diastereoselective formation of highly functionalized bicyclo[4.4.1]undecane systems. nih.gov This thermal transformation exhibits broad substrate scope, high yields, and excellent functional-group tolerance, providing a direct route to complex bridged ring systems. nih.gov

Another powerful strategy for functionalization involves skeletal rearrangements. The bicyclo[4.4.1]undecane ring system can be transformed into the isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems through carefully orchestrated rearrangement pathways. researchgate.net These transformations are particularly significant as they provide access to the core structures of important natural product families like the taxane (B156437) and tigliane (B1223011) diterpenes. researchgate.net

Furthermore, the strategic placement of functional groups on precursors can direct the formation of specific bicyclo[4.4.1]undecane derivatives. For example, the synthesis of the core structure of cyclocitrinols, which feature a bicyclo[4.4.1]undecane AB ring system, was achieved through a key step involving a cyclopropanated intermediate derived from dehydroepiandrosterone. researcher.lifersc.org

The table below summarizes selected examples of functionalization reactions on the bicyclo[4.4.1]undecane core.

Reaction Type Reagents/Conditions Product Type Key Features Reference
Type II Intramolecular [5+2] CycloadditionHeat, baseHighly functionalized bicyclo[4.4.1]undecanesHigh efficiency, diastereoselective, broad scope nih.govresearchgate.net
Skeletal RearrangementLewis acids, oxidative cleavage reagentsBicyclo[5.3.1]undecanes, Bicyclo[5.4.0]undecanesAccess to isomeric bridged systems researchgate.net
Cyclopropanation/FragmentationFrom dehydroepiandrosteroneCyclocitrinol core structureStereospecific construction researcher.lifersc.org

Synthesis of Substituted Bicyclo[4.4.1]undeca-1,5,8-triene Analogues

The synthesis of substituted analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with specific biological or material properties. A variety of synthetic strategies have been developed to introduce substituents at various positions of the triene system.

One common approach involves the use of cycloaddition reactions with substituted dienes or dienophiles. For example, the reaction of tropone (B1200060) with substituted butadienes can yield functionalized bicyclo[4.4.1]undecatrienones. thieme-connect.de The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature and position of the substituents on the reactants.

Another versatile method involves the derivatization of pre-existing functional groups on the bicyclo[4.4.1]undecane skeleton. For instance, ketone functionalities can be converted to a variety of other groups, and carbon-carbon bonds can be formed using standard organometallic coupling reactions. These transformations allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroatomic groups.

The synthesis of a naphthalocyanine-like dye, Zn(II)-1,6-methano mdpi.comannulenecyanine, highlights a more complex derivatization. This synthesis involved the preparation of bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3,4-dicarbonitrile as a key intermediate. mdpi.com This demonstrates the potential to construct intricate molecular architectures based on the bicyclo[4.4.1]undecane framework.

The table below presents examples of synthetic routes to substituted this compound analogues.

Starting Material Reagents/Conditions Product Key Transformation Reference
Tropone and (1E)-1-(trimethylsiloxy)buta-1,3-dieneBenzene, reflux7-(Trimethylsiloxy)bicyclo[4.4.1]undeca-2,4,8-trien-11-one[6+4] Cycloaddition thieme-connect.de
1,6-Methano mdpi.comannulene derivativeMultiple steps including cyanationBicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3,4-dicarbonitrileAnnulene derivatization mdpi.com
Bicyclic α-diazo-β-hydroxyketonesRhodium catalystsBicyclo[4.4.1]alkanediones1,2-Alkyl migration polyu.edu.hk

Ring Contraction and Expansion Reactions from Bicyclo[4.4.1]undecane Frameworks

Ring contraction and expansion reactions of the bicyclo[4.4.1]undecane framework provide powerful tools for accessing other important ring systems. These transformations often proceed through cationic intermediates and can be triggered by various reagents and conditions.

A notable example of ring expansion is the conversion of bicyclo[4.4.1]undecane systems into isomeric bicyclo[5.3.1]undecane or bicyclo[5.4.0]undecane structures. researchgate.netthieme-connect.de These rearrangements can be initiated by the formation of a carbocation, which then undergoes a Wagner-Meerwein shift. Such strategies are synthetically valuable as they lead to the core skeletons of complex natural products. thieme-connect.de

Ring contractions of the bicyclo[4.4.1]undecane system are also known. For example, the rearrangement of bicyclic α-diazo-β-hydroxyketones can lead to ring-contracted bicyclo[m.n.0]alkanediones via a 1,2-alkyl migration pathway. polyu.edu.hk The outcome of these reactions can often be controlled by the choice of catalyst and the substitution pattern of the starting material.

The development of a type II [5+2] cycloaddition has also provided a novel entry into ring contraction sequences. The bicyclo[5.4.1] system formed by this cycloaddition can undergo a ring contraction cascade to afford bridged bicyclo[5.3.1] systems, which are key cores of molecules like vinigrol. researchgate.net

The table below summarizes key ring contraction and expansion reactions starting from bicyclo[4.4.1]undecane derivatives.

Starting Material Reagents/Conditions Product Ring System Transformation Type Reference
Bicyclo[4.4.1]undecane derivativesLewis acids, solvolysisBicyclo[5.3.1]undecane, Bicyclo[5.4.0]undecaneRing Expansion (Wagner-Meerwein rearrangement) researchgate.netthieme-connect.de
Bicyclic α-diazo-β-hydroxyketonesRhodium catalystsBicyclo[m.n.0]alkanedioneRing Contraction (1,2-Alkyl migration) polyu.edu.hk
Bicyclo[5.4.1]undecane derivativeRing contraction cascadeBicyclo[5.3.1]undecaneRing Contraction researchgate.net

Stereoselective Modifications and Chiral Pool Applications

The stereoselective modification of the bicyclo[4.4.1]undecane scaffold is of paramount importance for the synthesis of enantiomerically pure natural products and chiral ligands. Both substrate-controlled and catalyst-controlled methods have been developed to achieve high levels of stereoselectivity.

The inherent chirality of the bicyclo[4.4.1]undecane framework can be exploited to direct the stereochemical outcome of subsequent reactions. The rigid, conformationally constrained nature of the bicyclic system often leads to high facial selectivity in reactions such as epoxidations, hydrogenations, and additions to carbonyl groups.

Furthermore, the use of chiral catalysts has enabled the enantioselective synthesis of bicyclo[4.4.1]undecane derivatives. For example, palladium-catalyzed divergent stereoselective cycloadditions of tropones with γ-methylidene-δ-valerolactones have been developed to access [4.4.1] bicyclic compounds with high stereoselectivity. nih.gov Mechanistic studies have revealed that the divergent reaction pathways are governed by the different reaction profiles of diastereomeric intermediates. nih.gov

The "chiral pool" approach, which utilizes readily available chiral starting materials from nature, has also been applied to the synthesis of chiral bicyclo[4.4.1]undecane derivatives. For instance, (S)-carvone has been used as a starting material to access enantiomerically enriched bicyclo[4.4.1]undecane systems through a series of transformations. rsc.org

The table below highlights examples of stereoselective modifications and chiral pool applications related to the bicyclo[4.4.1]undecane scaffold.

Method Starting Material/Catalyst Product Key Feature Reference
Palladium-catalyzed cycloadditionTropones, γ-methylidene-δ-valerolactones, Chiral Pd catalystChiral bicyclo[4.4.1] compoundsCatalyst-controlled stereoselectivity nih.govresearchgate.net
Chiral Pool Synthesis(S)-carvoneEnantioenriched bicyclo[4.4.1]undecane derivativesUtilization of a natural chiral starting material rsc.org
Type II Intramolecular [5+2] CycloadditionChiral substratesDiastereomerically enriched bicyclo[4.4.1]undecanesSubstrate-controlled diastereoselectivity nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Natural Product Synthesis

The bicyclo[4.4.1]undecane core is a recurring motif in a number of intricate natural products. Consequently, synthetic strategies often target the construction of this framework as a key step.

The ingenane (B1209409) diterpenes are a class of biologically active natural products characterized by a highly strained "in-out" bicyclo[4.4.1]undecane ring system. scripps.edupitt.edu The synthesis of these complex molecules represents a significant challenge in organic chemistry. Bicyclo[4.4.1]undecatriene systems have been identified as valuable intermediates in the synthesis of ingenane diterpenes. orgsyn.org Synthetic studies have demonstrated the direct conversion of the more stable out,out-bicyclo[4.4.1]undecane system into the highly strained in,out stereoisomer, a crucial step in accessing the ingenol (B1671944) core. nih.gov

The versatility of the bicyclo[4.4.1]undecane ring system extends to the synthesis of other important classes of diterpenes, namely the taxanes and tiglianes. orgsyn.orgorgsyn.org The readily available bicyclo[4.4.1]undecane framework can be chemically transformed into the isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems. researchgate.net These rearranged carbocyclic skeletons constitute the AB ring substructure of the taxane (B156437) diterpenes and the BC ring substructure of the tigliane (B1223011) diterpenes, respectively. researchgate.net This highlights the role of bicyclo[4.4.1]undecatrienes as versatile precursors to a range of complex natural product frameworks.

Beyond specific natural product families, functionalized bicyclo[4.4.1]undecatrienes are instrumental in constructing sterically complex and biologically relevant structural motifs. The strategic cleavage of certain bonds within these ring systems allows for the generation of medium-sized carbocycles, which are prevalent in many bioactive molecules. orgsyn.orgorgsyn.org Furthermore, cycloaddition reactions involving bicyclo[4.4.1]undecatriene derivatives provide a convergent and stereoselective pathway to polycyclic structures of significant interest. orgsyn.org

Potential in Organic Electronics and Advanced Materials Science

The unique electronic properties arising from the conjugated π-system within certain bicyclo[4.4.1]undecatriene derivatives have garnered interest in the field of materials science.

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, a related derivative, is of particular interest due to its potential as a building block for novel materials with unique optical and electrical properties. ontosight.ai The delocalization of π-electrons across its planar, unsaturated ring system is a key feature that could be exploited in the development of organic semiconductors and other advanced materials. ontosight.ai Research in this area is ongoing, with the aim of harnessing the electronic characteristics of these bicyclic systems for technological applications. ontosight.ai

General Utility as a Synthon for Polycyclic Hydrocarbons

The inherent reactivity and structural features of bicyclo[4.4.1]undecatrienes make them valuable synthons for the construction of a wide array of polycyclic hydrocarbons. orgsyn.org Higher-order cycloaddition reactions, such as the chromium-mediated [6π+4π] cycloaddition, provide an efficient route to these bicyclic systems. orgsyn.orgorgsyn.org These reactions are characterized by their high convergency and stereoselectivity, making them powerful tools for assembling complex molecular architectures. orgsyn.org

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements in Bicyclo[4.4.1]undeca-1,5,8-triene Chemistry

The chemistry of bicyclo[4.4.1]undecane and its derivatives, including the titular this compound, has witnessed significant progress, establishing a solid foundation for future explorations. A key achievement in this field is the successful synthesis of the bicyclo[4.4.1]undecatriene core structure, primarily through transition-metal-mediated higher-order cycloaddition reactions. orgsyn.orgorgsyn.orgacs.org Notably, the chromium-mediated [6π+4π] cycloaddition between a tricarbonyl(η⁶-cycloheptatriene)chromium(0) complex and various dienes has proven to be a robust method for constructing this tricyclic system with a high degree of stereocontrol, capable of generating up to five contiguous stereogenic centers in a single step. acs.org These synthetic advancements have not only made functionalized bicyclo[4.4.1]undecane systems more accessible but have also positioned them as valuable intermediates in the synthesis of complex natural products, such as members of the taxane (B156437) and tigliane (B1223011) families. orgsyn.orgorgsyn.org

Furthermore, studies have elucidated the propensity of the bicyclo[4.4.1]undecane ring system to undergo facile rearrangements, providing pathways to isomeric bicyclic frameworks like the bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems. researchgate.net This reactivity has been harnessed to access the core structures of other important natural product families. The fundamental structure of this compound itself, with its unique arrangement of double bonds within a bridged framework, has been characterized, and its basic properties are documented. nih.gov

Unexplored Reactivity and Synthetic Challenges in the Bicyclo[4.4.1]undecane Series

Despite the synthetic successes, significant challenges and areas of unexplored reactivity remain within the bicyclo[4.4.1]undecane series. One of the most formidable challenges is the synthesis of molecules featuring a trans-intrabridgehead stereochemistry, also known as "in,out" isomers. acs.orgmasterorganicchemistry.com While the thermodynamically more stable out,out isomers are readily accessible, the conversion to the highly strained in,out configuration, a key structural feature of natural products like ingenol (B1671944), represents a major synthetic hurdle. acs.orgmasterorganicchemistry.com Overcoming the inherent ring strain of approximately 5.9 kcal/mol associated with this isomerism requires innovative synthetic strategies. masterorganicchemistry.com

The transannular bond reorganization pathways observed during rearrangement reactions of bicyclo[4.4.1]undecane substrates also present both a challenge and an opportunity. researchgate.net While these rearrangements can lead to desirable isomeric systems, controlling the reaction to selectively favor a specific pathway over others is often difficult. A deeper mechanistic understanding is required to predict and control the outcomes of these complex transformations. Furthermore, the development of catalytic systems that can mediate these rearrangements with high selectivity is an ongoing challenge. The selective functionalization of the bicyclo[4.4.1]undecane skeleton at non-activated positions also remains a significant synthetic problem, demanding the development of novel methodologies, potentially leveraging modern C–H activation strategies. beilstein-journals.orgnih.gov

Opportunities in Asymmetric Synthesis and Catalysis Development

The development of asymmetric syntheses for the bicyclo[4.4.1]undecane framework is a burgeoning area ripe with opportunities. The demand for enantiomerically pure bridged polycycles, driven by their potential as chiral scaffolds in medicinal chemistry and materials science, necessitates the creation of new catalytic asymmetric methods. rsc.orgresearchgate.net Initial successes have been reported, for instance, in the enantioselective synthesis of bicyclo[4.4.1]undecane-2,7-dione through a samarium(II)-mediated fragmentation of a cyclopropane (B1198618) precursor. thieme-connect.comresearchgate.net

Future research should focus on expanding the toolbox of asymmetric transformations applicable to this ring system. There is a significant opportunity in designing and developing novel chiral catalysts that can control the stereochemical outcome of the key ring-forming reactions, such as the [6+4] cycloaddition. researchgate.net Pd-catalyzed divergent higher-order cycloadditions have shown promise in accessing related bicyclic systems stereoselectively, suggesting that similar strategies could be adapted for the bicyclo[4.4.1]undecane core. researchgate.net Moreover, developing catalytic systems that can differentiate between the various prochiral C-H bonds for asymmetric functionalization would represent a major breakthrough, enabling the direct synthesis of complex chiral molecules from simple precursors. The design of C2-symmetric diamines based on the bicyclo[4.4.1]undecane skeleton for use as chiral ligands in asymmetric catalysis is another promising avenue of investigation. upenn.edu

Emerging Applications and Interdisciplinary Research Prospects for Bridged Polycycles

Bridged polycyclic hydrocarbons, including the bicyclo[4.4.1]undecane system, are increasingly recognized for their potential in a wide range of interdisciplinary fields. researchgate.net Their rigid, three-dimensional structures make them ideal scaffolds for projecting functional groups into precise regions of space. researchgate.net This property is particularly attractive in medicinal chemistry, where bridged polycycles are being explored as sp³-rich, conformationally restricted bioisosteres of flat aromatic rings. rsc.org This "escape from flatland" strategy aims to improve the physicochemical and pharmacological properties of drug candidates, such as metabolic stability and target-binding affinity. rsc.org The bicyclo[4.4.1]undecane framework, with its unique topology, offers novel exit vectors for functionalization that are distinct from other bridged systems, making it a potentially valuable building block for new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for bicyclo[4.4.1]undeca-1,5,8-triene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is commonly synthesized via [6 + 4] cycloaddition reactions. For example, heating tropone (2,4,6-cycloheptatrien-1-one) with dienes at 80–140°C yields bicyclo[4.4.1]undecene derivatives . Optimization involves adjusting solvent polarity (e.g., toluene), reaction time, and diene stoichiometry. Monitoring via TLC and GC-MS ensures intermediate stability. Chromium-mediated higher-order cycloadditions are also effective but require inert atmospheres and low moisture .

Q. How can the aromaticity of this compound be experimentally and computationally assessed?

  • Methodological Answer : Aromaticity is evaluated using:

  • NMR : Compare 1H^1H chemical shifts (e.g., deshielded protons in antiaromatic regions).
  • X-ray crystallography : Planarity of the 10-membered ring and bond length alternation (e.g., near 1.40 Å for conjugated double bonds) .
  • DFT calculations : HOMA (Harmonic Oscillator Model of Aromaticity) indices and NICS (Nucleus-Independent Chemical Shift) values quantify delocalization .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1). For volatile byproducts, fractional distillation under reduced pressure (e.g., 10–20 mmHg) is recommended. Recrystallization from ethanol at –20°C improves purity, monitored by GC-MS (retention time ~6.66 min) .

Advanced Research Questions

Q. How do diradical intermediates influence the ring-opening pathways of this compound derivatives?

  • Methodological Answer : UB3LYP/6-31G* calculations reveal that diradical intermediates (e.g., 15 in ) exhibit bond-specific instability. The C9–C10 bond in 15 has poor orbital overlap, leading to a 5.1 kcal/mol higher barrier for forming bicyclo[4.4.1]undeca-2,4,7,9-tetraene (17 ) versus degenerate rearrangements (1416 ). Experimental validation requires low-temperature EPR spectroscopy to trap diradicals .

Q. What computational methods best predict the regioselectivity of cycloadditions involving this compound?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory and distortion/interaction analysis at the ωB97X-D/cc-pVTZ level predict regioselectivity. For example, the HOMO of tropone interacts with the LUMO of dienes to favor endo transition states. Solvent effects (e.g., dichloromethane vs. DMSO) are modeled using SMD implicit solvation .

Q. How can contradictions in reported reaction pathways (e.g., competing ring-opening vs. rearrangement) be resolved?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for C–H vs. C–D bonds at critical positions.
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to isolate intermediates.
  • Dynamic NMR : Monitor coalescence temperatures for degenerate processes .

Notes

  • Avoid commercial suppliers; focus on peer-reviewed synthesis protocols.
  • For advanced studies, prioritize hybrid DFT methods (e.g., ωB97X-D) over Hartree-Fock due to electron correlation .
  • Experimental data contradictions often arise from solvent polarity or trace metal catalysts; replicate conditions meticulously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.